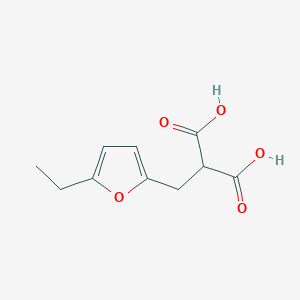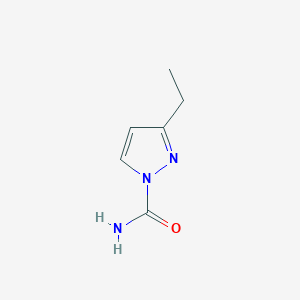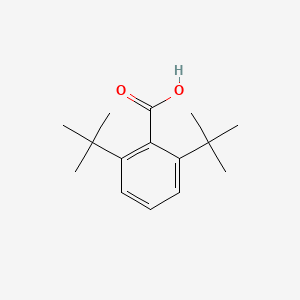
2,6-Di-tert-butylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butylbenzoic acid is an organic compound with the molecular formula C₁₅H₂₂O₂. It is a derivative of benzoic acid where two tert-butyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its stability and is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butylbenzoic acid can be synthesized through the alkylation of benzoic acid derivatives. One common method involves the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2,6-Di-tert-butylbenzoic acid is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its stability and reactivity.
Industry: Employed as an additive in polymers to enhance stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 2,6-Di-tert-butylbenzoic acid exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The tert-butyl groups provide steric hindrance, protecting the benzene ring from further reactions. This compound can interact with molecular targets such as enzymes and receptors, modulating their activity and pathways involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tri-tert-butylbenzoic acid
- 3,5-Di-tert-butylbenzoic acid
- 2,6-Di-tert-butylphenol
Uniqueness
2,6-Di-tert-butylbenzoic acid is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in applications requiring stability and resistance to oxidation, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,6-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-8-7-9-11(15(4,5)6)12(10)13(16)17/h7-9H,1-6H3,(H,16,17) |
InChI Key |
AGGNISLHEOXYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
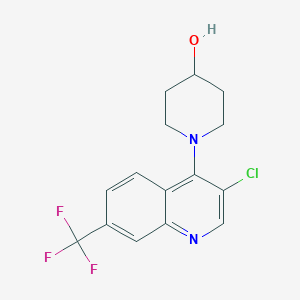
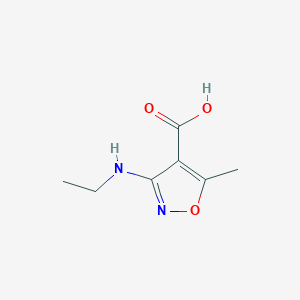
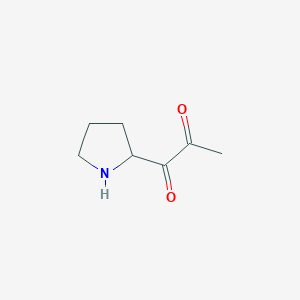
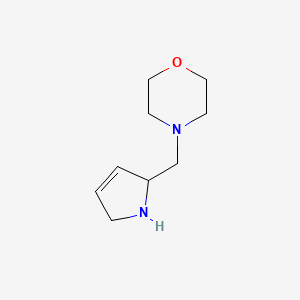
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
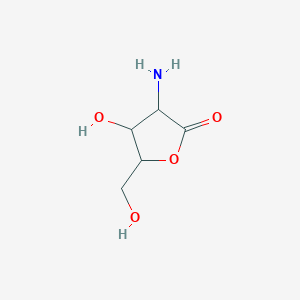
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
